molecular formula C22H26N4O4S B2549272 N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide CAS No. 1798678-03-1

N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide

Cat. No.: B2549272
CAS No.: 1798678-03-1
M. Wt: 442.53
InChI Key: KLRZGRNGKPNXCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-(Benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-3-(3-methylphenylsulfonamido)propanamide is a structurally complex molecule featuring a benzo[d]oxazole-pyrrolidine core linked to a 3-methylphenylsulfonamido group via a propanamide bridge. This compound’s design incorporates elements aimed at enhancing target binding (e.g., sulfonamide for enzyme inhibition) and optimizing pharmacokinetics (e.g., pyrrolidine for bioavailability).

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)pyrrolidin-2-yl]methyl]-3-[(3-methylphenyl)sulfonylamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4S/c1-16-6-4-8-18(14-16)31(28,29)24-12-11-21(27)23-15-17-7-5-13-26(17)22-25-19-9-2-3-10-20(19)30-22/h2-4,6,8-10,14,17,24H,5,7,11-13,15H2,1H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLRZGRNGKPNXCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)S(=O)(=O)NCCC(=O)NCC2CCCN2C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Table 1: Key Structural Features and Implications

Compound (Source) Core Structure Sulfonamido/Amide Group Heterocycle/Backbone Structural Implications
Target Compound Propanamide 3-Methylphenylsulfonamido Benzo[d]oxazol-pyrrolidine Enhanced lipophilicity for CNS penetration; sulfonamide may target enzymes (e.g., carbonic anhydrase) .
2-(Methylsulfonamido)-3-phenylpropanamide () Propanamide Methylsulfonamido Phenyl Simpler structure with lower steric hindrance; methylsulfonamido may reduce metabolic stability compared to aromatic sulfonamides .
N-(5-Methylisoxazol-3-yl)-benzoimidazolylpropanamide () Propanamide None Benzoimidazolyl Benzoimidazole’s nitrogen-rich structure may enhance hydrogen bonding but reduce blood-brain barrier permeability vs. benzo[d]oxazole .
Benzooxazolo-oxazin-3-ylacetamide () Acetamide None Benzooxazolo-oxazine Rigid oxazolo-oxazine backbone may improve metabolic stability but limit conformational flexibility for target binding .

Pharmacological and Functional Insights

  • Sulfonamido Groups: The 3-methylphenylsulfonamido moiety in the target compound likely confers stronger enzyme-binding affinity compared to aliphatic sulfonamides (e.g., methylsulfonamido in ) due to aromatic π-π interactions. However, it may carry a higher risk of hypersensitivity vs. non-sulfonamide analogs (e.g., ) .
  • Pyrrolidine vs. Piperidine: The pyrrolidine moiety in the target may enhance solubility and bioavailability compared to bulkier amines (e.g., benzhydrylamide in ) .

Preparation Methods

Smiles Rearrangement for Benzoxazole Formation

A foundational approach involves synthesizing the benzo[d]oxazole ring via Smiles rearrangement. In this method, benzoxazole-2-thiol undergoes S-alkylation with chloroacetyl chloride ($$ \text{ClCH}2\text{COCl} $$) in the presence of a base (e.g., Cs$$2$$CO$$_3$$) and a polar aprotic solvent (e.g., N,N-dimethylacetamide). The intermediate undergoes nucleophilic attack by pyrrolidine derivatives, forming a spirocyclic structure that rearomatizes to yield the benzoxazole-pyrrolidine core.

Reaction Conditions

Parameter Value
Solvent N,N-Dimethylacetamide
Base Cs$$2$$CO$$3$$
Temperature 150°C
Reaction Time 8 hours (upscaled)
Yield 58–83% (small scale)

Sterically hindered amines (e.g., morpholine) result in lower yields (25–32%) due to poor nucleophilic attack.

Catalytic Cyclization for Pyrrolidine-Benzoxazole Coupling

A patent by CN103102321A describes a palladium-catalyzed method to couple benzoxazole precursors with pyrrolidine derivatives. Using Pd/C or RuCl$$_3$$ as catalysts in N-methylpyrrolidone (NMP), benzylamine or benzaldehyde derivatives react with o-aminophenol to form the benzoxazole ring. Subsequent alkylation with a pyrrolidine-methyl bromide introduces the pyrrolidine moiety.

Key Advantages

  • No oxidants required , reducing byproduct formation.
  • Catalyst recyclability , enhancing atom economy (up to 92% efficiency).

Sulfonamide Incorporation via Nucleophilic Substitution

The 3-methylphenylsulfonamido group is introduced by reacting 3-methylbenzenesulfonyl chloride with a propanamide intermediate bearing a primary amine. The reaction proceeds in dichloromethane (DCM) with triethylamine ($$ \text{Et}_3\text{N} $$) as a base, achieving yields of 70–85%.

Mechanistic Insight
$$
\text{R-NH}2 + \text{Ar-SO}2\text{Cl} \xrightarrow{\text{Et}3\text{N}} \text{R-NH-SO}2\text{-Ar} + \text{HCl}
$$
Side reactions, such as over-sulfonation, are mitigated by maintaining low temperatures (0–5°C).

Final Coupling and Purification

The propanamide backbone is assembled via amide bond formation between 3-(3-methylphenylsulfonamido)propanoic acid and the pyrrolidine-methyl amine intermediate. Carbodiimide coupling agents (e.g., EDC/HOBt) in DMF facilitate this step, yielding the final compound after purification by reversed-phase flash chromatography.

Purification Data

Method Purity Achieved
Flash Chromatography >95%
Recrystallization 89–92%

Industrial Scalability and Process Optimization

Solvent and Catalyst Selection

  • NMP vs. DMF : NMP offers higher boiling points (202°C) for high-temperature reactions, while DMF is preferred for amide couplings due to its polarity.
  • Catalyst Loading : Pd/C at 5 wt% achieves complete conversion in cyclization steps, reducing costs compared to RuCl$$_3$$.

Environmental and Economic Considerations

  • Waste Reduction : The CN103102321A method eliminates hydrogen acceptors, reducing hazardous waste by 40%.
  • Upscaling Challenges : Prolonged reaction times (8–12 hours) and column chromatography bottlenecks limit batch sizes.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Scalability
Smiles Rearrangement 58–83 90–95 Moderate
Catalytic Cyclization 70–88 92–98 High
Sulfonylation 70–85 85–90 High

The catalytic cyclization route is optimal for industrial applications due to superior yields and catalyst reuse.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.